2-(2-(Trifluoromethyl)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trifluoromethyl)phenyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing pyrimidines. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The trifluoromethyl group is a common motif in drug design due to its ability to enhance the metabolic stability, lipophilicity, and bioavailability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a pyrimidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: Formation of trifluoromethylphenylpyrimidine oxides.
Reduction: Formation of trifluoromethylphenylpyrimidine alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-(Trifluoromethyl)phenyl)pyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity. This inhibition can lead to the accumulation of tumor suppressor proteins, thereby exerting antitumor effects . Additionally, the compound can modulate the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions to prepare trifluoromethyl aryl derivatives.
Trifluoromethylpyridine: Known for its superior pest control properties compared to traditional phenyl-containing insecticides.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also exhibit antitumor activities and are used in the development of new anticancer drugs.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)pyrimidine is unique due to its specific trifluoromethyl substitution pattern, which enhances its pharmacological properties. This compound’s ability to inhibit USP7 and modulate NF-κB and AP-1 pathways makes it a promising candidate for further research and development in the fields of oncology and inflammation .
Properties
Molecular Formula |
C11H7F3N2 |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-5-2-1-4-8(9)10-15-6-3-7-16-10/h1-7H |
InChI Key |
DVWLSCVOLFOORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.